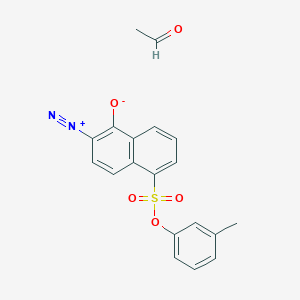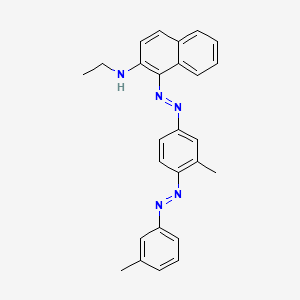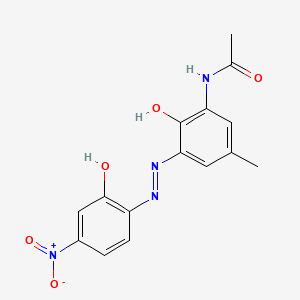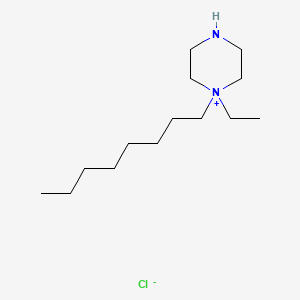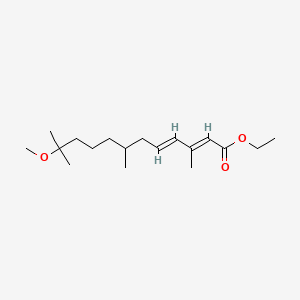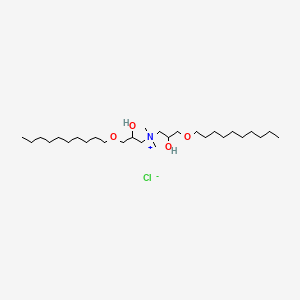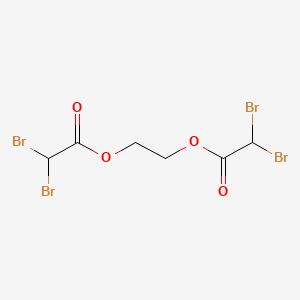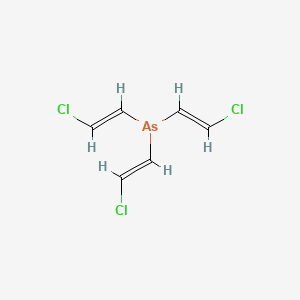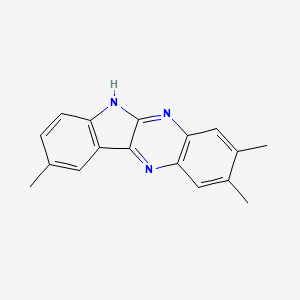
Lewisite 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Lewisite 3 is synthesized as a byproduct in the reaction that produces lewisite 1. The primary synthetic route involves the reaction of acetylene with arsenic trichloride in a hydrochloric acid solution, using mercuric chloride as a catalyst . The reaction proceeds as follows:
AsCl3+C2H2→(ClCH=CH)AsCl2
When three additions of acetylene occur at the arsenic center, this compound is formed . Industrial production methods for high-purity arsenic compounds, including this compound, often involve the direct chlorination of arsenic-containing materials .
Chemical Reactions Analysis
Lewisite 3 undergoes various chemical reactions, including hydrolysis and oxidation. In water, it hydrolyzes to form hydrochloric acid and chlorovinylarsenous oxide, a less powerful blister agent . The hydrolysis reaction is accelerated in alkaline solutions, leading to the formation of acetylene and trisodium arsenate . This compound also reacts with metals to produce hydrogen gas and is combustible, though difficult to ignite .
Scientific Research Applications
While lewisite 3 has limited commercial, industrial, or scientific applications due to its toxicity, it has been studied for its interactions with various materials. For example, computational studies have demonstrated strong chemical interactions between lewisite and transition metal/graphene substrates, which can be tuned by introducing an electric field . Additionally, research has focused on the detoxification and safe disposal of lewisite and its byproducts .
Mechanism of Action
Lewisite 3 exerts its effects by causing physical damage to capillaries, leading to leakage and hypovolemia (low blood volume) . This results in insufficient blood pressure to maintain organ function, particularly affecting the kidneys . The compound is a strong irritant and blistering agent, causing immediate damage to the skin, eyes, and respiratory tract upon exposure .
Comparison with Similar Compounds
Lewisite 3 is part of a group of organoarsenic compounds that includes lewisite 1 (2-chlorovinylarsonous dichloride) and lewisite 2 (bis(2-chloroethenyl)arsinous chloride) . These compounds share similar chemical structures and toxicological properties, but differ in the number of chlorovinyl groups attached to the arsenic center . This compound, with three chlorovinyl groups, is unique in its higher molecular weight and potentially greater toxicity compared to lewisite 1 and lewisite 2 .
Properties
CAS No. |
169473-81-8 |
|---|---|
Molecular Formula |
C6H6AsCl3 |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
tris[(E)-2-chloroethenyl]arsane |
InChI |
InChI=1S/C6H6AsCl3/c8-4-1-7(2-5-9)3-6-10/h1-6H/b4-1+,5-2+,6-3+ |
InChI Key |
AOAVIJUEFJPSAI-GZDDRBCLSA-N |
Isomeric SMILES |
C(=C/[As](/C=C/Cl)/C=C/Cl)\Cl |
Canonical SMILES |
C(=C[As](C=CCl)C=CCl)Cl |
physical_description |
This material is a chemical weapon or chemical weapon impurity that is similar to the chemical weapon lewisite. See the chemical datasheet for lewisite for more information. |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[(3,7-Dimethyl-6-octenyl)oxy]-8-methoxy-2,6-dimethyloctan-2-OL](/img/structure/B12683639.png)

